

Ikarisoside C: A Technical Guide to its Discovery and Synthesis Pathways

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Ikarisoside C*

Cat. No.: *B1252872*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ikarisoside C, a prenylated flavonol glycoside, is a naturally occurring compound found in plants of the *Epimedium* genus. First identified in 1988, its complex structure, featuring a kaempferol aglycone with multiple sugar moieties, has made it a subject of phytochemical interest. This technical guide provides a comprehensive overview of the discovery of **Ikarisoside C**, its natural sources, and the methodologies for its isolation. It also delves into the current state of its synthesis, noting the absence of a reported total synthesis and exploring potential biosynthetic and semi-synthetic pathways. Furthermore, this document discusses the known biological activities and associated signaling pathways of structurally related compounds, providing a framework for future research into the therapeutic potential of **Ikarisoside C**.

Discovery and Natural Sources

Ikarisoside C was first isolated and its structure elucidated in 1988 by Toshio Fukai and Taro Nomura.^[1] It was discovered during their phytochemical investigation of the roots of two *Epimedium* species: *Epimedium grandiflorum* and *Epimedium sempervirens*.^[1] These plants, belonging to the Berberidaceae family, are well-known in traditional medicine, particularly in Asia, for their therapeutic properties.^[2]

The initial discovery involved the isolation of several new flavonol glycosides, including **Ikariside C**, from the methanolic extracts of the plant roots.[1] The structure of **Ikariside C** was determined through spectroscopic methods, including UV, IR, FAB-MS, and ¹H and ¹³C NMR analysis.[3]

Table 1: Physicochemical Properties of **Ikariside C**

Property	Value	Source
Molecular Formula	C ₃₉ H ₅₀ O ₁₉	PubChem[4]
Molecular Weight	822.8 g/mol	PubChem[4]
IUPAC Name	3-[(2S,3R,4R,5R,6S)-4,5-dihydroxy-6-methyl-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-5-hydroxy-2-(4-hydroxyphenyl)-8-(3-methylbut-2-enyl)-7-[(1R,2R,3S,4R,5R)-2,3,4-trihydroxy-5-(hydroxymethyl)cyclohexyl]oxy chromen-4-one	PubChem[4]
CAS Number	113558-11-5	PubChem[4]

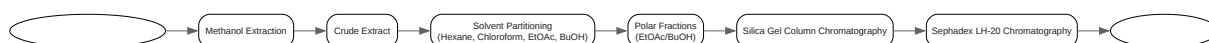
Isolation and Purification

The isolation of **Ikariside C** from its natural sources is a multi-step process involving extraction, fractionation, and chromatography. The following is a generalized protocol based on methods used for isolating flavonoid glycosides from *Epimedium* species.

Experimental Protocol: Isolation of Ikariside C

- Extraction:

- Air-dried and powdered roots of *Epimedium grandiflorum* or *Epimedium sempervirens* are extracted with methanol at room temperature.
- The methanolic extract is then concentrated under reduced pressure to yield a crude extract.
- Fractionation:
 - The crude extract is suspended in water and partitioned successively with solvents of increasing polarity, such as n-hexane, chloroform, ethyl acetate, and n-butanol.
 - The fractions are monitored by thin-layer chromatography (TLC) to identify the presence of flavonoid glycosides. **Ikarisoside C** is expected to be present in the more polar fractions, such as the ethyl acetate and n-butanol fractions.
- Chromatographic Purification:
 - The fraction containing **Ikarisoside C** is subjected to column chromatography on silica gel.
 - The column is eluted with a gradient of chloroform and methanol.
 - Fractions are collected and further purified by repeated column chromatography, including Sephadex LH-20 column chromatography, to yield pure **Ikarisoside C**.



[Click to download full resolution via product page](#)

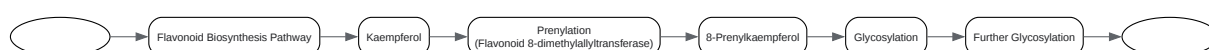
Caption: Workflow for the isolation of **Ikarisoside C**.

Synthesis Pathways

To date, a total chemical synthesis of **Ikarisoside C** has not been reported in the scientific literature. The complexity of its structure, with a prenylated flavonoid core and multiple glycosidic linkages, presents a significant synthetic challenge.

Biosynthesis

The biosynthesis of **Ikariside C** in Epimedium plants starts from the general flavonoid biosynthetic pathway. The kaempferol core is synthesized from phenylalanine. A key step in the formation of the characteristic 8-prenyl group is the enzymatic transfer of a dimethylallyl group to the flavonoid backbone, catalyzed by a flavonoid 8-dimethylallyltransferase.[5] Subsequent glycosylation steps, involving specific glycosyltransferases, attach the sugar moieties to the aglycone.



[Click to download full resolution via product page](#)

Caption: Proposed biosynthetic pathway of **Ikariside C**.

Semi-synthesis

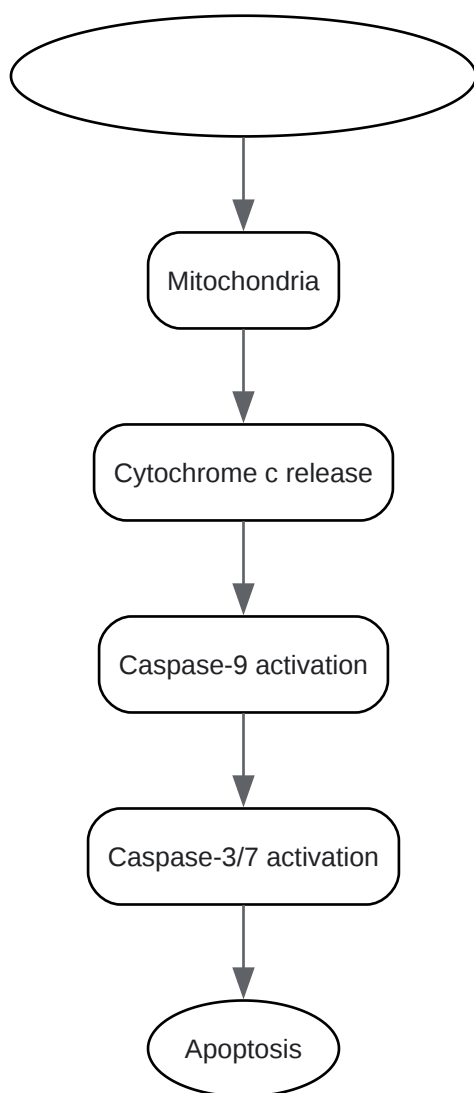
While a total synthesis is lacking, semi-synthetic approaches could be employed. For instance, related, more abundant flavonoid glycosides from Epimedium, such as Icarin, could be isolated and chemically or enzymatically modified to yield **Ikariside C**. This would involve selective hydrolysis of certain sugar moieties and the introduction of others.

Biological Activity and Signaling Pathways

Specific biological activities and signaling pathways for **Ikariside C** are not well-documented in the available literature. However, the biological activities of structurally related 8-prenylated kaempferol glycosides, such as Icarin and Icariside II, have been extensively studied.[6][7][8][9] These compounds are known to possess a range of pharmacological effects, including anti-cancer, anti-inflammatory, and osteoprotective activities.[6][8][9]

It is plausible that **Ikariside C** shares some of these biological activities due to its structural similarity to other bioactive compounds found in Epimedium. For example, many prenylated flavonoids from Epimedium have shown potential in promoting testosterone production and inhibiting PCSK9 mRNA expression, which is relevant to cholesterol regulation.[2][10][11]

The anti-cancer effects of related compounds like Icariside II are often mediated through the induction of apoptosis via the mitochondrial pathway, involving the release of cytochrome c and activation of caspases.[8]



[Click to download full resolution via product page](#)

Caption: Potential pro-apoptotic signaling pathway of **Ikariside C**.

Table 2: Reported Biological Activities of Structurally Related Compounds

Compound	Biological Activity	Cell Line/Model	IC ₅₀ /Effective Concentration	Reference
Icariside II	Anticancer (Apoptosis induction)	Breast cancer, skin cancer cells	Not specified	[8]
Icariin	Anticancer	Various human cancer cell lines	Varies by cell line	[7]
2"-O-Rhamnosylcariside II	Antioxidant	DPPH assay	IC ₅₀ = 11.5 µg/mL	[12]

Future Directions

Ikariside C remains a relatively understudied natural product with potential for further investigation. Future research should focus on:

- **Total Synthesis:** The development of a total synthesis pathway for **Ikariside C** would enable the production of larger quantities for extensive biological evaluation and the synthesis of novel analogues.
- **Biological Screening:** A comprehensive screening of **Ikariside C** for various biological activities, including anti-cancer, anti-inflammatory, and neuroprotective effects, is warranted.
- **Mechanism of Action Studies:** Elucidation of the specific molecular targets and signaling pathways modulated by **Ikariside C** will be crucial for understanding its therapeutic potential.

Conclusion

Ikariside C is a complex prenylated flavonol glycoside with a well-defined structure and natural origin. While its discovery dates back to 1988, research into its synthesis and biological activities has been limited. The information available on structurally related compounds from *Epimedium* suggests that **Ikariside C** may possess valuable pharmacological properties. This technical guide serves as a foundational resource to stimulate and guide future research and development efforts focused on this intriguing natural product.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. researchgate.net [researchgate.net]
- 2. New 8-prenylated quercetin glycosides from the flowers of Epimedium acuminatum and their testosterone production-promoting activities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Ikariside C | C₃₉H₅₀O₁₉ | CID 5481980 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Efficient Biosynthesis of 8-Prenylkaempferol from Kaempferol by Using Flavonoid 8-Dimethylallyltransferase Derived from Epimedium koreanum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Frontiers | Anti-Cancer Properties of the Naturally Occurring Aphrodisiacs: Icariin and Its Derivatives [frontiersin.org]
- 7. The Anticancer Properties of Herba Epimedii and Its Main Bioactive Components icariin and Icariside II - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Icariside II: Anticancer Potential and Molecular Targets in Solid Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Prenylated Flavonoid Glycosides with PCSK9 mRNA Expression Inhibitory Activity from the Aerial Parts of Epimedium koreanum | MDPI [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. Flavonol Glycosides with Antioxidant Activity from the Aerial Parts of Epimedium koreanum Nakai -Natural Product Sciences | 학회 [koreascience.kr]
- To cite this document: BenchChem. [Ikariside C: A Technical Guide to its Discovery and Synthesis Pathways]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1252872#ikariside-c-discovery-and-synthesis-pathways]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com